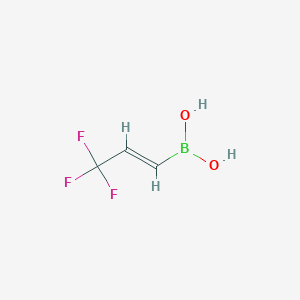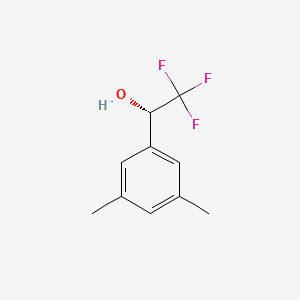
(R)-1,2-Dihydroacenaphthylen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1,2-Dihydroacenaphthylen-1-ol is an organic compound that belongs to the class of acenaphthene derivatives It is characterized by the presence of a hydroxyl group attached to the first carbon of the dihydroacenaphthylene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,2-Dihydroacenaphthylen-1-ol typically involves the reduction of acenaphthenequinone using chiral catalysts to achieve the desired enantiomeric form. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in the presence of a chiral ligand to ensure the formation of the ®-enantiomer. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of ®-1,2-Dihydroacenaphthylen-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques to ensure high purity and enantiomeric excess.
Analyse Des Réactions Chimiques
Types of Reactions
®-1,2-Dihydroacenaphthylen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Acenaphthenequinone
Reduction: Dihydroacenaphthene derivatives
Substitution: Various substituted acenaphthene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
®-1,2-Dihydroacenaphthylen-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-1,2-Dihydroacenaphthylen-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. Additionally, the aromatic structure of the compound allows for π-π interactions with other aromatic systems, which can play a role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acenaphthene: A parent compound without the hydroxyl group.
Acenaphthenequinone: An oxidized form of acenaphthene.
1,2-Dihydroacenaphthylene: A similar compound without the hydroxyl group.
Uniqueness
®-1,2-Dihydroacenaphthylen-1-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical properties and reactivity. The chiral nature of the compound also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies.
This detailed article provides a comprehensive overview of ®-1,2-Dihydroacenaphthylen-1-ol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H10O |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
(1R)-1,2-dihydroacenaphthylen-1-ol |
InChI |
InChI=1S/C12H10O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2/t11-/m1/s1 |
Clé InChI |
MXUCIEHYJYRTLT-LLVKDONJSA-N |
SMILES isomérique |
C1[C@H](C2=CC=CC3=C2C1=CC=C3)O |
SMILES canonique |
C1C(C2=CC=CC3=C2C1=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-((R)-2'-Amino-[1,1'-binaphthalen]-2-yl)-3-((1S)-(6-methoxyquinolin-4-yl)((2S)-5-vinylquinuclidin-2-yl)methyl)thiourea](/img/structure/B12963889.png)
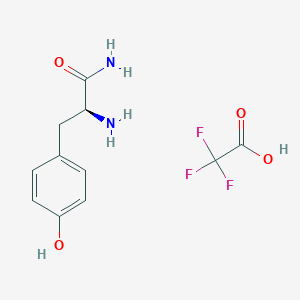
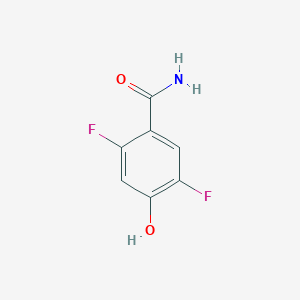
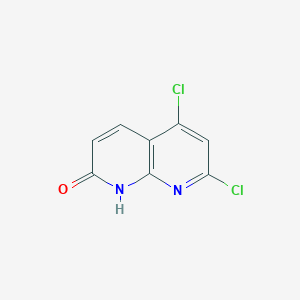

![tert-Butyl 3-fluoro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12963915.png)

![3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B12963923.png)

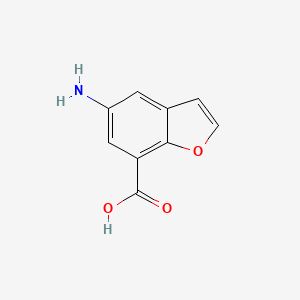
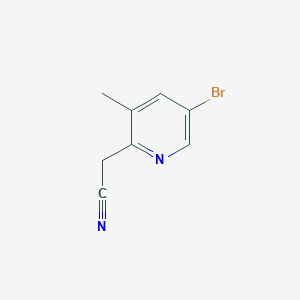
![3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12963948.png)
